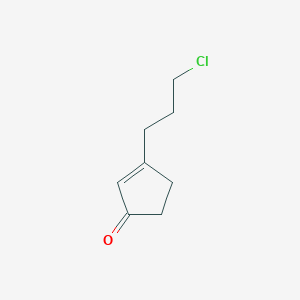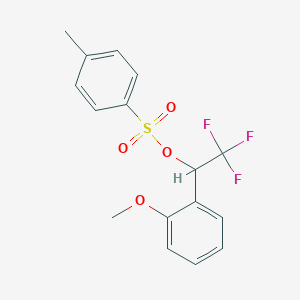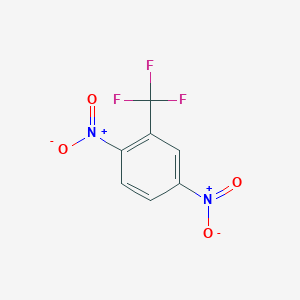
8-Hydroxysyringaresinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxysyringaresinol is a lignan, a type of natural compound found in various plants Lignans are known for their diverse biological activities and potential health benefits
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxysyringaresinol typically involves the coupling of phenylpropanoid units. One common method is the oxidative coupling of syringaresinol derivatives. This process often requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of plant cell cultures or genetically modified organisms to produce the compound in large quantities. These methods are advantageous as they can be more sustainable and cost-effective compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions: 8-Hydroxysyringaresinol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the aromatic rings of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
8-Hydroxysyringaresinol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex lignan derivatives and studying their chemical properties.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to cellular protection and aging.
Medicine: Research has shown potential anti-cancer, anti-inflammatory, and antimicrobial activities, making it a candidate for drug development.
Industry: Its antioxidant properties are also explored for use in food preservation and cosmetic formulations.
作用機序
The mechanism of action of 8-Hydroxysyringaresinol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can neutralize free radicals, reducing oxidative stress and protecting cells from damage.
Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
Antimicrobial Action: The compound can disrupt microbial cell membranes, leading to the inhibition of microbial growth.
類似化合物との比較
Syringaresinol: A closely related lignan with similar antioxidant properties.
Pinoresinol: Another lignan with notable biological activities, including anti-cancer and anti-inflammatory effects.
Matairesinol: Known for its potential health benefits, including anti-cancer properties.
Uniqueness of 8-Hydroxysyringaresinol: this compound stands out due to its specific hydroxylation pattern, which can enhance its reactivity and biological activity compared to other lignans. This unique structure allows for diverse applications and makes it a valuable compound in various fields of research.
特性
分子式 |
C22H26O9 |
|---|---|
分子量 |
434.4 g/mol |
IUPAC名 |
(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3,5-dimethoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
InChI |
InChI=1S/C22H26O9/c1-26-14-5-11(6-15(27-2)18(14)23)20-13-9-30-21(22(13,25)10-31-20)12-7-16(28-3)19(24)17(8-12)29-4/h5-8,13,20-21,23-25H,9-10H2,1-4H3/t13-,20-,21-,22-/m1/s1 |
InChIキー |
NUUIAGCSVIKGMC-FHIZRCNDSA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C(=C4)OC)O)OC |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3(CO2)O)C4=CC(=C(C(=C4)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


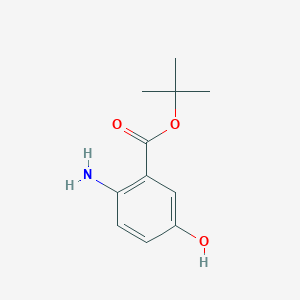
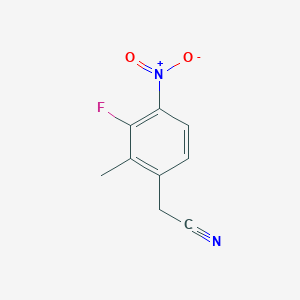

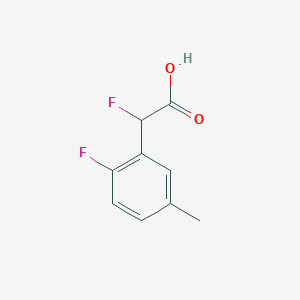
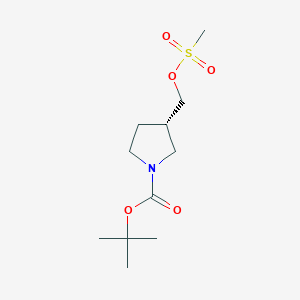

![11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13088315.png)
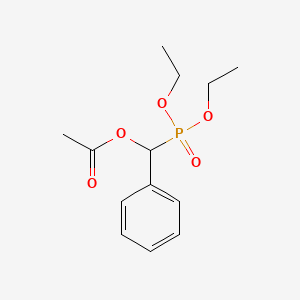
![Bicyclo[3.2.0]heptan-3-amine](/img/structure/B13088322.png)
